molecular formula C15H22O4 B020334 Avenaciolide CAS No. 16993-42-3

Avenaciolide

Cat. No.: B020334
CAS No.: 16993-42-3
M. Wt: 266.33 g/mol
InChI Key: GSTQYRQXFPSWSH-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

Target of Action

Avenaciolide, also known as (-)-Avenaciolide, is a specific inhibitor of glutamate transport in rat liver mitochondria . Glutamate transporters play a crucial role in maintaining the concentrations of glutamate, a key neurotransmitter, in the synaptic cleft. By inhibiting these transporters, this compound can significantly impact neuronal communication.

Mode of Action

This compound interferes with the ability of ADP (Adenosine Diphosphate) to stimulate the rate of glutamate oxidation . This interference disrupts the normal functioning of the glutamate transport process, leading to an accumulation of glutamate.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamate transport pathway in mitochondria . By inhibiting this pathway, this compound disrupts the balance of glutamate in the cells, which can lead to a variety of downstream effects, including altered neuronal signaling and potential neurotoxicity.

Pharmacokinetics

It’s known that this compound is a water-insoluble compound , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of glutamate transport by this compound can lead to an accumulation of glutamate, which can have various effects at the molecular and cellular levels. For instance, it can lead to overstimulation of glutamate receptors, potentially causing neurotoxicity . Additionally, this compound has been found to have antifungal and antibacterial action .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in different solvents can affect its bioavailability and efficacy . Furthermore, the compound was originally isolated from the fungus Aspergillus avenaceus , suggesting that its production and activity may be influenced by the specific conditions of the fungal environment.

Safety and Hazards

Avenaciolide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Avenaciolide has shown effective anti-cancer activity in an isolated human malignant meningioma cell line, HKBMM . The anti-cancer effects of this compound were mediated by reactive oxygen species (ROS)-induced apoptosis, which may have been caused by mitochondrial dysfunction . These results suggest that this compound has potential as a therapeutic drug for malignant meningioma .

Biochemical Analysis

Biochemical Properties

Avenaciolide is known to interact with certain biomolecules, particularly in the context of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this transport process . This interaction with glutamate transport suggests that this compound may play a role in biochemical reactions involving glutamate metabolism.

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been found to induce apoptosis in human malignant meningioma cells . This effect was mediated by the production of reactive oxygen species (ROS), potentially caused by mitochondrial dysfunction .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It is a specific inhibitor of glutamate transport in rat liver mitochondria, interfering with the ability of ADP to stimulate the rate of glutamate oxidation . Furthermore, it has been suggested that this compound may act as an atypical ionophore .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its impact on cellular function over time can be inferred from its known biochemical properties and cellular effects. For example, its ability to induce apoptosis in malignant meningioma cells suggests potential long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathway of glutamate transport in rat liver mitochondria . It acts as a specific inhibitor of this process, suggesting that it may have effects on metabolic flux or metabolite levels related to glutamate metabolism.

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are currently limited, its known biochemical properties suggest that it may interact with certain transporters or binding proteins. For example, its role as an inhibitor of glutamate transport indicates that it may interact with glutamate transporters .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its known effects on mitochondrial function, it is plausible that it may localize to mitochondria within cells .

Chemical Reactions Analysis

Types of Reactions: Avenaciolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the lactone rings.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of glutamate transport and its potent anti-cancer properties. Its ability to induce apoptosis through mitochondrial dysfunction sets it apart from other similar compounds .

Properties

IUPAC Name

3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTQYRQXFPSWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70942302
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26057-70-5, 20223-76-1
Record name Furo(3,4-b)furan-2,6(3H,4H)-dione, dihydro-3-methylene-4-octyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026057705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avenaciolide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179483
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylidene-4-octyldihydrofuro[3,4-b]furan-2,6(3H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70942302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does avenaciolide exert its antifungal activity?

A1: this compound targets MurA, an enzyme essential for peptidoglycan biosynthesis in bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) []. By inhibiting MurA, this compound disrupts bacterial cell wall formation, leading to cell death.

Q2: What is the role of reactive oxygen species (ROS) in this compound's anti-cancer activity?

A2: this compound induces apoptosis in human malignant meningioma cells through ROS production []. This ROS generation is likely linked to mitochondrial dysfunction caused by this compound.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C16H26O4, and its molecular weight is 282.37 g/mol.

Q4: Are there any notable spectroscopic characteristics of this compound?

A4: Yes, this compound exhibits distinctive features in its 13C NMR spectrum, revealing its biosynthetic origin from 3-oxododecanoic acid and succinic acid []. Additionally, it displays unusual allylic coupling constants in its 1H NMR spectrum [].

Q5: Is there information available on the stability of this compound under various conditions?

A5: While specific stability data is limited in the provided literature, the synthesis of various this compound analogs with halogenated aromatic substituents suggests potential for modifying its stability and activity [].

Q6: Does this compound possess any known catalytic properties?

A6: The provided literature focuses primarily on this compound's biological activity. There is no mention of catalytic properties or applications.

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular simulations have been used to investigate the interaction between this compound and its target, MurA. These studies revealed that this compound competitively inhibits MurA by interfering with the formation of a tetrahedral intermediate [].

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